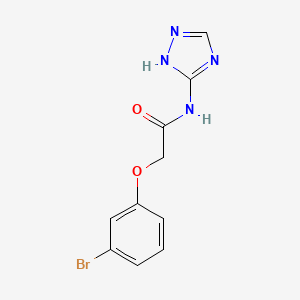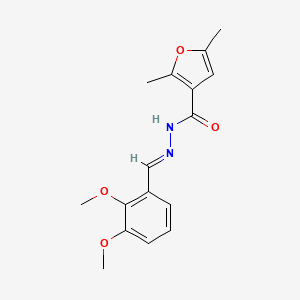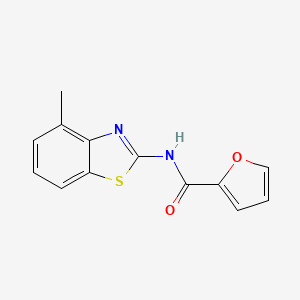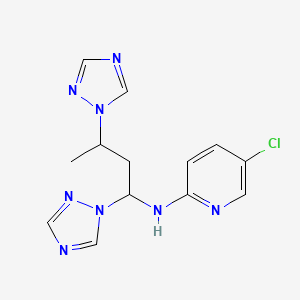
N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, often starting from commercially available substrates. For instance, compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide are synthesized from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via nucleophilic substitution reactions and ester hydrolysis, with an overall yield of 48.8% (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this class is often analyzed using techniques like X-ray crystallography. For example, compounds with similar structural features have been analyzed to determine the orientation of substituents around the core rings and the interactions between molecular components (Pokhodylo et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be diverse, depending on the functional groups present. For example, carbamoylsilanes have been used in reactions with N-sulfonylimines to afford α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, showcasing the compound's versatility in synthetic chemistry (Liu et al., 2015).
Aplicaciones Científicas De Investigación
Larvicidal Properties and Synthesis
The synthesis and evaluation of cyclopropylcarboxamide derivatives related to cis-permethrin demonstrated potential larvicidal properties against mosquito larvae (Aedes aegypti). These studies highlight the chemical versatility and potential insecticidal applications of compounds structurally related to N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide (Taylor, Hall, & Vedres, 1998).
Supramolecular Packing Motifs
Research into the structural aspects of benzene-1,3,5-tricarboxamide derivatives revealed novel supramolecular packing motifs, potentially influencing the design of columnar liquid crystals. These findings suggest the relevance of N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide related compounds in materials science and nanotechnology (Lightfoot, Mair, Pritchard, & Warren, 1999).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from benzofuran, including those structurally related to N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide, demonstrated significant anti-inflammatory and analgesic properties. This research contributes to the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cyclopropylmethyl Protection in Synthesis
The use of the cyclopropylmethyl group as a protective group for phenols in the synthesis of natural products showcases the chemical utility and relevance of the cyclopropylmethyl moiety in complex organic synthesis. This approach aids in the synthesis of benzofuran-based natural products, indicating potential applications in pharmaceutical synthesis (Kumar, Saleeb, Werz, & Elofsson, 2018).
Novel Anticholinesterases
Compounds based on the molecular skeletons of furobenzofuran have been assessed for their anticholinesterase action, indicating potential applications in treating diseases related to cholinergic dysfunction. This research underscores the therapeutic potential of structurally related compounds (Luo, Yu, Zhan, Parrish, Deschamps, Kulkarni, Holloway, Alley, Lahiri, Brossi, & Greig, 2005).
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-15-7-6-14(22-3)10-16(15)23-17(12)18(20)19(8-9-21-2)11-13-4-5-13/h6-7,10,13H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYGSCPEFLXQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(CCOC)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)


![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)
![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)
![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)
![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)
![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)

